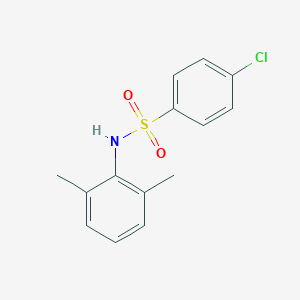![molecular formula C19H23NO B185213 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide CAS No. 59512-29-7](/img/structure/B185213.png)
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide typically involves the reaction of 4-isobutylacetophenone with aniline in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of aniline to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic, antipyretic, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound primarily targets COX-2, which is associated with inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propionic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its unique structure allows for potential variations in its therapeutic effects and side effect profile .
Eigenschaften
CAS-Nummer |
59512-29-7 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
UHKIXOMKDZNTLI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)










